

# An In-Depth Technical Guide to the Safety and Handling of Iloprost-d4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Iloprost-d4**

Cat. No.: **B12422636**

[Get Quote](#)

This guide provides comprehensive safety data sheet (SDS) information for **Iloprost-d4**, tailored for researchers, scientists, and drug development professionals. **Iloprost-d4** is a deuterated analog of Iloprost, a synthetic prostacyclin (PGI<sub>2</sub>) mimetic used for its vasodilatory and antiplatelet properties.<sup>[1]</sup> While specific safety data for the deuterated form is limited, the toxicological information for the parent compound, Iloprost, serves as a primary reference due to their structural and functional similarity.

## Section 1: Chemical and Physical Properties

**Iloprost-d4** is distinguished from Iloprost by the substitution of four hydrogen atoms with deuterium. This isotopic labeling is primarily for use as an internal standard in quantitative mass spectrometry-based analyses.<sup>[2]</sup>

Property	Value	Source
IUPAC Name	(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid	[3]
CAS Number	1035094-10-0	[4]
Molecular Formula	C <sub>22</sub> H <sub>28</sub> D <sub>4</sub> O <sub>4</sub>	[2][4]
Molecular Weight	364.5 g/mol	[2][3][4]
Appearance	A solution in methyl acetate	[2]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )	[2]
Solubility	Sparingly soluble in Chloroform (1-10 mg/ml); Slightly soluble in Dichloromethane and Methyl Acetate (0.1-1 mg/ml)	[2]

## Section 2: Hazard Identification and Toxicological Data

The following hazard information is based on the Safety Data Sheet for the parent compound, Iloprost. Standard laboratory precautions should be taken, assuming **Iloprost-d4** presents similar hazards.

### GHS Hazard Statements:

- H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]
- H319: Causes serious eye irritation.[5]
- H361: Suspected of damaging fertility or the unborn child.[5]

- H336: May cause drowsiness or dizziness.[\[5\]](#)

Toxicity Metric	Value	Species	Source
LD50 (Oral)	>100 mg/kg	Rat	<a href="#">[5]</a>
Primary Irritant Effect (Eye)	Irritating effect	-	<a href="#">[5]</a>
Primary Irritant Effect (Skin)	No irritant effect	-	<a href="#">[5]</a>
Sensitization	No sensitizing effects known	-	<a href="#">[5]</a>

## Section 3: Safe Handling and Emergency Procedures

Proper handling and emergency protocols are critical when working with potent compounds like **Iloprost-d4**.

Procedure	Description	Source
Handling	Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge. Do not eat, drink, or smoke when using this product.	[5][6]
Storage	Store in accordance with the information listed on the product insert. Keep ignition sources away.	[5]
First Aid (Inhalation)	Relocate to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.	[5][6]
First Aid (Skin Contact)	Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention.	[6]
First Aid (Eye Contact)	Flush eyes immediately with large amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. Seek medical attention.	[6]
First Aid (Ingestion)	Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.	

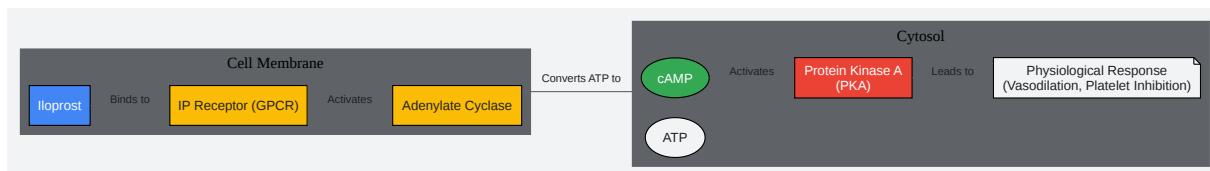
---

	Avoid dust formation. Ensure adequate ventilation. Remove all sources of ignition.
Spill Response	Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains.

---

## Section 4: Biological Mechanism and Signaling Pathway

Iloprost is a stable synthetic analog of prostacyclin ( $\text{PGI}_2$ ) that functions as a potent vasodilator and inhibitor of platelet aggregation.<sup>[1][7]</sup> Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). This interaction initiates a signaling cascade that mediates its physiological effects.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Iloprost binds to the IP receptor, activating adenylate cyclase to produce cAMP.

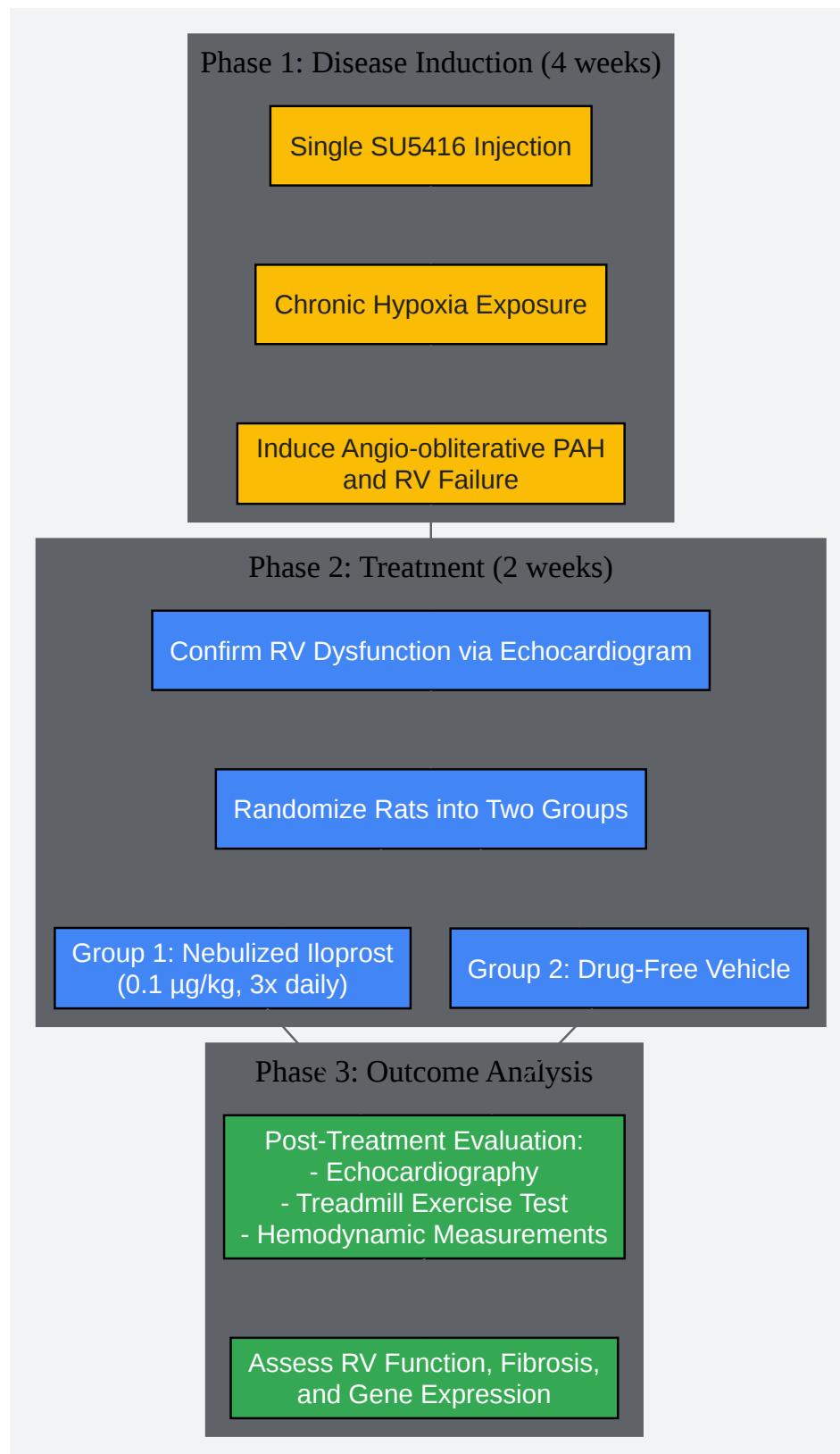
Binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets activates adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).<sup>[1]</sup> The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels, which results in vasodilation and inhibition of platelet aggregation.<sup>[1]</sup> Studies also

suggest the involvement of the cAMP/Epac/Rap1 pathway in enhancing endothelial barrier function.[8]

## Section 5: Experimental Protocols

The following protocols are summarized from preclinical and clinical studies involving Iloprost and are provided as examples of its application in research.

This protocol describes the use of inhaled Iloprost to treat established right ventricular (RV) failure in a rat model.[9][10]

[Click to download full resolution via product page](#)

Caption: Workflow for inducing and treating RV failure with Iloprost in a rat model.

- Objective: To investigate the effects of Iloprost on established right ventricular failure and fibrosis.[\[9\]](#)
- Animal Model: Rats with angio-obliterative pulmonary arterial hypertension (PAH) and RV failure, induced by a single injection of the VEGF receptor inhibitor SU5416 followed by four weeks of exposure to hypoxia.[\[10\]](#)
- Treatment Administration: After confirmation of RV dysfunction, rats were randomized to receive either nebulized Iloprost (0.1 µg/kg) or a drug-free vehicle, administered three times daily for two weeks.[\[10\]](#)
- Endpoint Analysis: RV function and exercise capacity were evaluated before and after the treatment period using echocardiography and treadmill tests. Hemodynamic measurements and histological analysis of RV collagen deposition were performed at the end of the study. [\[9\]](#)[\[10\]](#)

This protocol details the investigation of Iloprost's anti-inflammatory effects in a mouse model of allergic asthma.[\[11\]](#)

- Objective: To determine if inhaled Iloprost can suppress the cardinal features of asthma and to elucidate the underlying mechanism.[\[11\]](#)
- Animal Model: A murine model of ovalbumin (OVA)-induced allergic asthma.
- Treatment Administration: Aerosolized Iloprost was administered to mice during either the initial sensitization (priming) phase or the subsequent allergen challenge phase.[\[11\]](#)
- Endpoint Analysis: The study assessed key features of asthma, including airway hyperresponsiveness, lung inflammation, and mucus production. Mechanistic studies focused on the function of lung myeloid dendritic cells (DCs), including their maturation and migration to mediastinal lymph nodes, and their ability to induce allergen-specific Th2 responses.[\[11\]](#)

This protocol outlines a prospective, randomized, multicenter phase II study to evaluate the therapeutic potential of Iloprost in patients with Acute Respiratory Distress Syndrome (ARDS).  
[\[12\]](#)

- Objective: To assess the efficacy and safety of nebulized Iloprost in addition to standard care for patients with ARDS.[12]
- Study Design: A randomized, controlled, multicenter trial.
- Treatment Group: Patients receive 20 µg of nebulized Iloprost three times per day for five days, in addition to standard ARDS care.[12]
- Control Group: Patients receive nebulized 0.9% NaCl with an equal volume three times per day for five days.[12]
- Endpoint Analysis: Primary endpoints may include improvement in oxygenation and other physiological parameters. Secondary endpoints include the assessment of biomarkers related to coagulation and inflammation to better understand the associations with Iloprost treatment.[12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Iloprost-d4 | C22H32O4 | CID 58025202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iloprost-d4 (Major) | CAS 1035094-10-0 | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic iloprost for the treatment of acute respiratory distress syndrome (ARDS) (the Thilo trial): a prospective, randomized, multicenter phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Safety and Handling of Iloprost-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422636#ilo-prost-d4-safety-data-sheet-information]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)